2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid

Peroxisomal Disorders Clinical Biomarker Metabolic Profiling

2-Hydroxyphytanic acid (CAS 14721-68-7) is the obligatory α-oxidation intermediate of phytanic acid and a definitive biomarker for peroxisomal disorders. Unlike generic fatty acid analogs, this specific 20-carbon hydroxy acid is the direct substrate for 2-hydroxyphytanate oxidase-the enzyme deficient in rhizomelic chondrodysplasia punctata (RCDP). • LC-MS/MS reference standard: plasma concentration ≥0.4 µmol/L distinguishes RCDP patients from controls (<0.2 µmol/L) • Direct substrate for α-hydroxylase activity assays in human/rat liver homogenates and bacterial cytochrome P450 characterization • Supplied with Certificate of Analysis; ships ambient for global R&D procurement

Molecular Formula C20H40O3
Molecular Weight 328.5 g/mol
CAS No. 14721-68-7
Cat. No. B076070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid
CAS14721-68-7
Synonyms2-hydroxyphytanic acid
alpha-hydroxyphytanic acid
Molecular FormulaC20H40O3
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)O)O
InChIInChI=1S/C20H40O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-19,21H,6-14H2,1-5H3,(H,22,23)
InChIKeyCGKMKXBKVBXUGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyphytanic Acid: Key Intermediate in Peroxisomal Metabolism


2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid, commonly referred to as 2-hydroxyphytanic acid or α-hydroxyphytanic acid, is a 20-carbon, methyl-branched hydroxy fatty acid [1]. It serves as a critical obligatory intermediate in the alpha-oxidation pathway of phytanic acid, a branched-chain fatty acid derived from dietary sources such as ruminant fats and fish [2]. Its metabolic processing, or pathological accumulation, is central to the biochemical diagnosis and understanding of several peroxisomal disorders, including Refsum's disease and Zellweger syndrome [3].

Peroxisomal α-oxidation intermediate probe
Reference standard for peroxisomal disorder research
Substrate for 2-hydroxyphytanoyl-CoA pathway studies

Specificity of 2-Hydroxyphytanic Acid Over Generic Analogs


The unique alpha-hydroxy group at the C2 position of 2-hydroxy-3,7,11,15-tetramethylhexadecanoic acid dictates its specific and non-interchangeable role in metabolic pathways. Unlike its direct precursor, phytanic acid, or its downstream product, pristanic acid, this specific compound is the key substrate for the peroxisomal enzyme 2-hydroxyphytanic acid oxidase [1]. This enzyme's activity is the definitive point of failure in certain peroxisomal disorders like rhizomelic chondrodysplasia punctata, where 2-hydroxyphytanic acid accumulates in plasma to concentrations significantly above normal levels, a phenomenon not observed with its precursor or product [2]. Using a generic branched-chain fatty acid or an in-class analog would bypass this critical diagnostic and mechanistic node, rendering experiments aimed at pinpointing the specific enzymatic defect in these disorders impossible.

Phytanic acid
Precursor lacks α-hydroxy group; not a substrate for 2-hydroxyphytanoyl-CoA oxidase
May not reflect disease-associated metabolite accumulation
Pristanic acid
Downstream product bypasses the diagnostic α-oxidation intermediate step
Accumulation profile differs; cannot probe enzyme deficiency upstream

Quantitative Evidence for 2-Hydroxyphytanic Acid Selection


Plasma Accumulation: 2-Hydroxyphytanic vs. Pristanic Acid

In patients with rhizomelic chondrodysplasia punctata, a defect in 2-hydroxyphytanic acid decarboxylation leads to a selective and significant accumulation of this compound in plasma. This is in stark contrast to pristanic acid, the downstream metabolite, whose plasma levels remain unchanged from healthy controls. This differential accumulation profile provides a quantifiable, disease-specific biomarker. [1]

Plasma accumulation
Head-to-head
0.4 µmol/L in RCDP patients vs.
Supports peroxisomal disorder biomarker research
In vivo plasma, stable isotope dilution method
CYP kinetics
Reported
Km ≈ 50 µM; Vmax 15-fold lower vs. myristic acid
Informs branched-chain fatty acid enzyme studies
Recombinant bacterial CYP, in vitro
Decarboxylation route
Head-to-head
Free acid → 2-ketophytanic acid; CoA ester → higher pristanic acid, no 2-keto intermediate
Supports hepatic peroxisomal pathway analysis
Human liver homogenates, GC analysis
Oxidase deficiency
Reported
Strongly deficient activity in Zellweger liver vs. normal peroxisomal activity
Supports Zellweger syndrome mechanistic studies
Liver homogenate assay; enzyme activity context
Stability profile
Data to verify
Powder: -20°C (3 yr), 4°C (2 yr); Solvent: -80°C (6 m), -20°C (1 m)
Procurement and inventory planning reference
Supplier-specified storage guidelines
Peroxisomal Disorders Clinical Biomarker Metabolic Profiling

Cytochrome P450 Kinetics: Phytanic Acid vs. Myristic Acid

A recombinant bacterial cytochrome P450 enzyme (fatty acid alpha-hydroxylase) from Sphingomonas paucimobilis was found to metabolize phytanic acid to form 2-hydroxyphytanic acid. While the enzyme's binding affinity (Km) for phytanic acid is comparable to that for its known straight-chain substrate, myristic acid, its catalytic efficiency (Vmax) is markedly lower, demonstrating a clear substrate-specific kinetic difference. [1]

CYP kinetics
Reported
Km ≈ 50 µM; Vmax 15-fold lower vs. myristic acid
Informs branched-chain fatty acid enzyme studies
Recombinant bacterial CYP, in vitro
Enzymology Fatty Acid Metabolism Bacterial Cytochrome P450

Decarboxylation Pathway: Free Acid vs. CoA Ester in Liver

Human liver metabolism reveals two distinct decarboxylation pathways for 2-hydroxyphytanic acid. When using the free acid as a substrate, the reaction proceeds via 2-ketophytanic acid, producing only a small amount of pristanic acid. In contrast, when the CoA ester (2-hydroxyphytanoyl-CoA) is the substrate, pristanic acid is formed in much higher amounts, bypassing the 2-ketophytanic acid intermediate. [1]

Decarboxylation route
Head-to-head
Free acid → 2-ketophytanic acid; CoA ester → higher pristanic acid, no 2-keto intermediate
Supports hepatic peroxisomal pathway analysis
Human liver homogenates, GC analysis
Hepatic Metabolism Peroxisomal Function Metabolic Flux Analysis

2-Hydroxyphytanic Acid Oxidase Deficiency in Zellweger Syndrome

The conversion of 2-hydroxyphytanic acid to 2-ketophytanic acid, catalyzed by 2-hydroxyphytanic acid oxidase, was found to be strongly deficient in liver samples from Zellweger syndrome patients. This deficiency explains the elevated levels of 2-hydroxyphytanic acid observed in these patients and confirms the peroxisomal localization of this specific step. [1]

Oxidase deficiency
Reported
Strongly deficient activity in Zellweger liver vs. normal peroxisomal activity
Supports Zellweger syndrome mechanistic studies
Liver homogenate assay; enzyme activity context
Zellweger Syndrome Peroxisomal Enzyme Deficiency Disease Mechanism

Compound Stability and Storage Conditions

The stability of 2-hydroxy-3,7,11,15-tetramethylhexadecanoic acid has been characterized under various conditions relevant to laboratory storage and shipping. The compound demonstrates defined stability windows at different temperatures, providing clear guidelines for procurement and long-term use.

Stability profile
Data to verify
Powder: -20°C (3 yr), 4°C (2 yr); Solvent: -80°C (6 m), -20°C (1 m)
Procurement and inventory planning reference
Supplier-specified storage guidelines
Compound Stability Logistics Laboratory Reagent

Research Applications for 2-Hydroxyphytanic Acid


Diagnostic Assays for Peroxisomal Disorders

This compound serves as a critical reference standard and analyte for developing and validating quantitative assays (e.g., LC-MS/MS) to diagnose rhizomelic chondrodysplasia punctata and other peroxisomal disorders. As shown by ten Brink et al., its specific plasma accumulation (e.g., 0.4 µmol/L in patients vs. <0.2 µmol/L in controls) provides a clear diagnostic threshold. [1]

In Vitro Alpha-Oxidation Pathway Studies

Procurement of this compound is essential for enzymology studies aimed at dissecting the alpha-oxidation of phytanic acid. Researchers can use it as a direct substrate to investigate the activity and subcellular localization of 2-hydroxyphytanic acid oxidase, as demonstrated in liver homogenates from rat and human models. [2]

Novel Fatty Acid Hydroxylase Characterization

This compound is a direct reaction product of phytanic acid alpha-hydroxylation. It is used as a reference standard in assays designed to discover or characterize new enzymes (e.g., bacterial cytochrome P450s) capable of catalyzing this reaction, as described by Matsunaga et al., who quantified its formation from phytanic acid. [3]

Metabolic Flux Analysis in Liver and Peroxisomal Models

By using 2-hydroxy-3,7,11,15-tetramethylhexadecanoic acid as a substrate, researchers can quantitatively map the flux through the two distinct decarboxylation pathways in human liver. As shown by Jansen et al., its use reveals a peroxisomal pathway leading to 2-ketophytanic acid and a microsomal CoA-ester-dependent pathway that yields pristanic acid. [4]

Application
Selection Property
Validation Focus
Peroxisomal disorder biomarker research
α-hydroxy group specificity
Plasma accumulation profile in research models
α-Oxidation pathway enzymology
Substrate for 2-hydroxyphytanoyl-CoA oxidase
Enzyme activity and localization studies
Branched-chain fatty acid hydroxylase characterization
Reaction product reference standard
Kinetic parameter review (Km, Vmax)
Hepatic peroxisomal metabolic flux studies
Free acid vs. CoA ester pathway selectivity
Product-profile analysis (2-ketophytanic vs. pristanic)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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